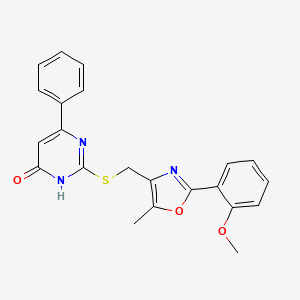
2-(((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-phenylpyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-phenylpyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C22H19N3O3S and its molecular weight is 405.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-phenylpyrimidin-4(3H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, pharmacokinetics, and relevant research findings.
Basic Information
| Property | Details |
|---|---|
| Molecular Formula | C22H18N3O3S |
| Molecular Weight | 414.45 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Structural Features
The compound features a pyrimidine core, which is substituted with a methyloxazole and a thioether group. This structural complexity is believed to contribute to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes involved in cancer progression and microbial resistance. The thioether linkage may enhance binding affinity to target sites.
- Cell Signaling Modulation : It is hypothesized that the compound can influence cell signaling pathways, potentially affecting gene expression and cellular metabolism.
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential:
- Absorption and Bioavailability : Preliminary studies suggest that similar compounds exhibit moderate absorption rates, which may be influenced by their lipophilicity.
- Metabolism : The presence of the methoxy group may affect the metabolic pathways, leading to varied bioactive metabolites.
- Excretion : The compound's elimination half-life remains to be fully characterized but is essential for determining dosing regimens.
Research Findings
Recent studies have highlighted the following biological activities associated with this compound:
- Anticancer Activity : Quinazolinone derivatives, including those with similar structures, have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds containing oxazole rings have shown promise in inhibiting tumor growth through apoptosis induction.
- Antimicrobial Properties : There is evidence that quinazolinones possess antibacterial and antifungal activities. This suggests potential applications in treating infections resistant to conventional therapies.
- Anti-inflammatory Effects : Compounds with thiazole or oxazole moieties are noted for their anti-inflammatory properties, indicating that this compound may also play a role in managing inflammatory conditions.
Case Studies
Several case studies have investigated the efficacy of related compounds:
- A study published in Medicinal Chemistry reported that a similar quinazolinone derivative exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating potent anticancer activity .
- Another research article highlighted the antibacterial properties of related oxazole-containing compounds, showing effectiveness against both gram-positive and gram-negative bacteria .
Propiedades
IUPAC Name |
2-[[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-14-18(23-21(28-14)16-10-6-7-11-19(16)27-2)13-29-22-24-17(12-20(26)25-22)15-8-4-3-5-9-15/h3-12H,13H2,1-2H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUUXXUZSLEWST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2OC)CSC3=NC(=CC(=O)N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













